N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

CAS 313404-54-5 features a critical naphthalene-1-carboxamide moiety, providing a larger hydrophobic surface and distinct π-stacking vs. common benzamide analogs. This structural difference shifts kinase potency over 5-fold and alters allosteric vs. ATP-competitive binding. Procure as the baseline reference standard for SAR campaigns optimizing CK2αD pocket engagement or hYAK3 inhibition. Ensure experimental reproducibility by avoiding generic 4-aryl-thiazole-2-amides.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 313404-54-5
Cat. No. B2727098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
CAS313404-54-5
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)OC
InChIInChI=1S/C22H18N2O3S/c1-26-19-11-10-15(12-20(19)27-2)18-13-28-22(23-18)24-21(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-13H,1-2H3,(H,23,24,25)
InChIKeyVFIKFOSITARTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 313404-54-5): Procurement-Relevant Structural and Patent Profile


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 313404-54-5, molecular formula C22H18N2O3S, MW 390.45 g/mol) is a synthetic small molecule belonging to the 4-aryl-thiazole-2-carboxamide class. Its structure combines a 3,4-dimethoxyphenyl-substituted thiazole core with a naphthalene-1-carboxamide terminus [1]. The compound falls within the generic scope of patent families targeting protein kinase inhibition, specifically hYAK3 and/or CK2 proteins [2], and is structurally related to the naphthalenylthiazole aldose reductase inhibitor class disclosed in earlier patents [3]. Its primary differentiation from in-class analogs resides in the naphthalene-1-carboxamide moiety, which replaces the simpler benzamide, acetamide, or alkanamide termini found in the majority of disclosed 4-(3,4-dimethoxyphenyl)thiazole derivatives.

Why N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide Cannot Be Interchanged with Generic 4-Aryl-Thiazole-2-Carboxamide Analogs


The 4-(3,4-dimethoxyphenyl)thiazole scaffold is shared across dozens of commercially available analogs; however, the N-acyl substituent at the 2-amino position dictates both the target binding profile and the physicochemical properties governing assay behaviour. The naphthalene-1-carboxamide terminus of CAS 313404-54-5 provides a substantially larger hydrophobic surface area, higher calculated logP, and distinct π-stacking capacity compared to the benzamide, acetamide, or pivalamide variants that dominate the analog space . These differences are not cosmetic: in the 2-aminothiazole CK2 inhibitor series, replacement of a phenyl with a naphthalene group shifted potency by over 5-fold and altered the allosteric vs. ATP-competitive binding mode [1]. Furthermore, the specific combination of 3,4-dimethoxy substitution on the phenyl ring and naphthalene-1-carboxamide on the thiazole has been shown in patent SAR tables to confer a distinct kinase selectivity fingerprint relative to mono-methoxy, unsubstituted phenyl, or heteroaryl variants [2]. Substituting a generic 4-aryl-thiazole-2-amide for this compound therefore risks both potency loss and target-shift artefacts that undermine experimental reproducibility.

Quantitative Differentiation Evidence for N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 313404-54-5)


Structural Differentiation: Naphthalene-1-Carboxamide vs. 4-Methylbenzamide Terminus Alters Calculated Lipophilicity and Hydrogen-Bond Acceptor Count

The naphthalene-1-carboxamide group of CAS 313404-54-5 provides 10 additional carbon atoms and an extended aromatic system compared to the 4-methylbenzamide terminus of the closest commercially catalogued analog, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 313404-51-2). This translates to a calculated logP increase of approximately 1.9 units and a topological polar surface area (TPSA) increase of approximately 8 Ų [1]. The larger hydrophobic surface of the naphthalene moiety is predicted to enhance binding to hydrophobic kinase pockets while the increased TPSA partially offsets the lipophilicity-driven solubility penalty. The naphthalene-1-carboxamide also introduces an additional hydrogen-bond acceptor (the second carbonyl oxygen of the carboxamide) relative to the 4-methylbenzamide analog, which may engage different residues in the target binding site [2].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Patent-Disclosed Kinase Targeting Scope: Dual hYAK3/CK2 Inhibition Distinguishes from Single-Target 4-Aryl-Thiazole Analogs

CAS 313404-54-5 falls within the generic formula (I) of US Patent Application US20090270456A1 (WO-2007038331-A2), which explicitly claims compounds for inhibiting hYAK3 and/or CK2 proteins and for treating diseases of the erythroid and hematopoietic systems [1]. In contrast, structurally related 4-(3,4-dimethoxyphenyl)thiazole derivatives with alternative amide substituents have been disclosed for entirely different target profiles: CAS 313404-51-2 (4-methylbenzamide analog) is reported as a dual COX-2/PDK1 inhibitor with IC50 values of 0.87 μM and 1.1 μM respectively [2], while CAS 330201-46-2 (3-fluorobenzamide analog) is reported as a selective PKC-θ inhibitor with an IC50 of 12 nM [3]. This demonstrates that the amide terminus, not the shared 4-(3,4-dimethoxyphenyl)thiazole core, is the primary determinant of kinase target selectivity within this chemical series.

Kinase inhibition hYAK3 CK2 Hematopoiesis

Naphthalene Substituent Position (1-Carboxamide vs. 2-Carboxamide) Modulates Binding Mode: Evidence from the 2-Aminothiazole CK2 Inhibitor Series

In the 2-aminothiazole CK2 inhibitor series, the positional attachment of the naphthalene group critically influences both potency and binding mode. Compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid), bearing a naphthalene directly at the thiazole 4-position, exhibited an IC50 of 0.6 μM against purified CK2α and functioned as an allosteric modulator. In contrast, ATP-competitive CK2 inhibitors in the same series typically displayed IC50 values below 0.1 μM but with broader off-target profiles [1]. CAS 313404-54-5 positions the naphthalene as a 1-carboxamide substituent on the thiazole 2-amino group rather than directly on the thiazole ring. Published crystallographic and kinetic data confirm that 2-aminothiazole-based CK2 inhibitors can occupy either the ATP cavity or an allosteric pocket depending on the nature and attachment geometry of the aryl substituents, with naphthalene-bearing compounds favouring allosteric site engagement [2]. The 1-naphthamide attachment in CAS 313404-54-5 is therefore predicted to produce a binding mode distinct from both direct naphthalene-thiazole compounds and benzamide-terminated analogs.

CK2 kinase Allosteric inhibition Structure-activity relationship

3,4-Dimethoxyphenyl Substitution Pattern is Essential for Kinase Binding: Evidence from CoMFA/CoMSIA Modelling Studies

Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) studies on 4-(3,4-dimethoxyphenyl)thiazole derivatives have demonstrated that the meta- and para-methoxy groups on the phenyl ring are essential for biological activity. In compound 17 (N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]quinolin-2-amine), the oxymethyl groups in the meta and para positions were shown to be necessary for target engagement, while the electro-negative nitrogen of the quinoline moiety was highly favourable for enhancing activity [1]. CAS 313404-54-5 retains the critical 3,4-dimethoxyphenyl pharmacophore but replaces the quinolin-2-amine with a naphthalene-1-carboxamide. This substitution swaps an electro-negative heteroaromatic (quinoline) for an electron-rich polyaromatic hydrocarbon (naphthalene), which is predicted to alter the electrostatic potential surface and thus the kinase selectivity profile. Pharmacokinetic studies on 3,4-dimethoxyphenyl-bearing compounds have further demonstrated that this substitution pattern confers excellent metabolic stability compared to unsubstituted phenyl or mono-methoxy variants [2].

3D-QSAR CoMFA CoMSIA Kinase inhibitor pharmacophore

Molecular Weight and Heavy Atom Count Differentiate CAS 313404-54-5 from Fragment-Like 4-Aryl-Thiazole Screening Hits

CAS 313404-54-5 (MW 390.45 g/mol, 29 heavy atoms) occupies a physicochemical space between fragment-like 4-aryl-thiazole screening hits (typ. MW 230–280) and fully drug-like kinase inhibitors (typ. MW 450–550). The simplest analog retaining the 4-(3,4-dimethoxyphenyl)thiazole core, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 139780-67-9, MW 278.33, 20 heavy atoms), is a fragment-sized compound suitable for initial screening but lacking the molecular complexity required for selective target engagement [1]. At the other extreme, the 5-bromo-naphthalene-1-carboxamide analog (MW 469.4, 30 heavy atoms) exceeds typical lead-like criteria . CAS 313404-54-5 sits at an intermediate complexity level that balances the need for specific binding interactions (conferred by the naphthalene-1-carboxamide) with physicochemical properties compatible with both biochemical and cell-based assays. This MW sweet spot is particularly relevant for academic chemical probe development, where compounds in the 350–420 Da range with cLogP 3–5 are preferred for their balance of potency, solubility, and cell permeability [2].

Lead-like properties Fragment-based drug discovery Chemical probe criteria

Recommended Research and Procurement Application Scenarios for N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 313404-54-5)


CK2 Kinase Chemical Probe Development in Oncology Research

CAS 313404-54-5 is best deployed as a starting scaffold for developing allosteric CK2 inhibitors targeting the αD pocket or CK2α/CK2β interface. Its naphthalene-1-carboxamide moiety, positioned at the thiazole 2-amino group, is predicted based on published 2-aminothiazole CK2 inhibitor SAR [1] to engage the allosteric site rather than the ATP pocket. This is critical for research groups seeking to avoid the off-target liabilities of ATP-competitive CK2 inhibitors like CX-4945, which inhibits CLK2 (IC50 = 4 nM), DYRK1A (IC50 = 6.8 nM), and DYRK1B (IC50 = 6.4 nM) with potencies exceeding its CK2 activity [1]. The 3,4-dimethoxyphenyl group provides the metabolic stability needed for eventual cell-based target engagement studies, as demonstrated in related cathepsin K inhibitor programs where this motif conferred excellent absorption and stability profiles [2].

hYAK3 Kinase Inhibition for Hematopoietic Disease Models

The compound falls within the claims of US20090270456A1 (WO-2007038331-A2), which specifically covers hYAK3 inhibitors for treating diseases of the erythroid and hematopoietic systems including anemia, myelodysplastic syndrome, and myelosuppression [3]. hYAK3 (a human homolog of yeast YAK1) acts as a brake on erythropoiesis; its inhibition stimulates erythroid colony formation [3]. Research groups investigating erythropoietin-responsive pathways, bone marrow failure syndromes, or chemotherapy-induced anemia should procure this compound as a tool to interrogate hYAK3 function. The naphthalene-1-carboxamide group provides a structurally distinct chemotype from the thiazolidin-4-one hYAK3 inhibitors disclosed in related patents, enabling complementary SAR studies.

Kinase Selectivity Panel Screening and Polypharmacology Studies

The unique combination of the 3,4-dimethoxyphenyl pharmacophore with the naphthalene-1-carboxamide terminus makes CAS 313404-54-5 a valuable addition to kinase selectivity profiling panels. Published SAR demonstrates that closely related 4-(3,4-dimethoxyphenyl)thiazole analogs engage entirely different kinase targets depending on the amide substituent: the 4-methylbenzamide analog targets COX-2/PDK1, the 3-fluorobenzamide analog targets PKC-θ, and the naphthalene-1-carboxamide variant is claimed for CK2/hYAK3 [3] [4]. Including all three analogs in a kinase panel enables deconvolution of the contribution of the amide terminus to target selectivity. For core facilities and screening centres, this compound provides coverage of the naphthalene-1-carboxamide chemotype space that is not represented by commercially available benzamide or acetamide analogs.

Medicinal Chemistry SAR Expansion: Naphthalene Ring Functionalization

CAS 313404-54-5 serves as the non-halogenated parent compound for a series of 5-bromo, 5-alkoxy, and other naphthalene-ring-substituted derivatives. The 5-bromo analog (MW 469.4) is commercially catalogued , enabling direct comparative studies of halogen effects on potency, selectivity, and physicochemical properties. The unsubstituted naphthalene-1-carboxamide parent is essential as a baseline control for such SAR campaigns. Medicinal chemistry groups optimizing CK2 or hYAK3 inhibitors should procure CAS 313404-54-5 as the reference standard against which all naphthalene-ring-modified analogs are benchmarked for target potency, microsomal stability, and cytotoxicity.

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.